(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine
Description
The compound , belonging to the benzimidazoquinazoline family, is part of a group of molecules that have attracted attention due to their varied potential applications and structural significance. Benzimidazoquinazolines, like the one described, are notable for their planar structures and the presence of weak intermolecular hydrogen bonds and π–π aromatic interactions.
Synthesis Analysis
The synthesis of benzimidazo[1,2-c]quinazolin derivatives involves multiple methods. For instance, one method involves the condensation of substituted-1,3-benzoxazin-4-(3H)-one with o-phenylenediamine, followed by cyclization under heating. Another approach utilizes the cyclization of 2-(2'-aminophenyl) benzimidazole with carbon disulfide or similar agents. These methods vary in yield and specificity, providing a wide range of derivatives for further study and application. Novel synthetic approaches also include microwave-assisted uncatalyzed amination protocols and metal-free oxidative C–C bond cleavage methods, highlighting the evolving techniques in creating these compounds (Perin et al., 2011), (Rao & Bahekar, 1999), (Li et al., 2018).
Molecular Structure Analysis
The molecular and crystal structures of benzimidazoquinazolines exhibit planarity and are characterized by C–H⋅⋅⋅N type weak intermolecular hydrogen bonds and π–π aromatic stacking interactions. These structural features contribute to the molecule's stability and interactions in solid state. The electronic and structural properties are significant for understanding the reactivity and potential applications of these compounds (Perin et al., 2011).
Chemical Reactions and Properties
Benzimidazoquinazolines participate in a variety of chemical reactions, reflecting their versatile chemical properties. They serve as precursors in the synthesis of fluorescent probes, showcasing their utility in biological and chemical sensors. Their reactivity includes the formation of Mannich bases and interactions with DNA, indicative of their potential in pharmaceutical applications and molecular biology studies (Perin et al., 2011), (Saraswathi et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical application and handling of benzimidazoquinazolines. These properties are influenced by the molecular structure, specifically the planar nature and the type of substituents present on the benzimidazoquinazoline core. The intermolecular forces and molecular symmetry play a significant role in the compound's physical characteristics.
Chemical Properties Analysis
Benzimidazoquinazolines exhibit a range of chemical behaviors due to their complex structure. They show significant interaction with DNA, which is a key feature for developing fluorescent probes and potential therapeutic agents. Their chemical stability, reactivity towards various reagents, and the presence of aromatic systems within their structure make them suitable for diverse chemical modifications and applications (Perin et al., 2011).
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel quinazolinone derivatives substituted with benzimidazole demonstrated valuable biological properties including cytotoxic, antibacterial, and antifungal activities. A study synthesized 2-phenyl-1H-benzimidazol-6-amine and subsequently prepared new derivatives showcasing good cytotoxic activity against MCF-7 and HeLa cell lines, with certain compounds exhibiting high cytotoxic potency (Taherian et al., 2019).
Another research synthesized benzimidazole-quinazoline hybrids, which were characterized and screened for in vitro antitumor activities, showing significant inhibition against various cancer cells, highlighting their potential as anticancer agents (Sharma et al., 2013).
Antimicrobial Activities
Benzimidazo[1,2-c] quinazolin-6(5H)-thione derivatives were synthesized and exhibited moderate antibacterial activity against several strains, including S. aureus and E. coli, indicating their potential as antimicrobial agents (Saraswathi et al., 2010).
Synthesis Methodologies
A one-pot synthetic approach for constructing a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold via palladium-catalyzed reactions was developed, providing an efficient synthesis route for these compounds with potential biological activities (Keivanloo et al., 2018).
Fluorescent Probes for DNA Detection
Novel aminated benzimidazo[1,2-a]quinolines were synthesized and showed potential as DNA-specific fluorescent probes, highlighting their application in biochemical research for DNA detection (Perin et al., 2011).
Antimicrobial Agents
Mono and bis-6-arylbenzimidazo[1,2-c]quinazolines were developed as new classes of antimicrobial agents, showing notable antibacterial and antifungal activities, underscoring their potential in combating microbial infections (Rohini et al., 2009).
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFYZTUVNOBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247460 | |
Record name | 2-Benzimidazo[1,2-c]quinazolin-6-ylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29528-24-3 | |
Record name | 2-Benzimidazo[1,2-c]quinazolin-6-ylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29528-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazo[1,2-c]quinazolin-6-ylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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